5-Ethoxy-3a,4,5,6,7,7a-hexahydro-4,7-methano-1H-indene
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Overview
Description
5-Ethoxy-3a,4,5,6,7,7a-hexahydro-4,7-methano-1H-indene is an organic compound with the molecular formula C12H18O It is a derivative of hexahydro-4,7-methano-1H-indene, featuring an ethoxy group at the 5th position
Preparation Methods
The synthesis of 5-Ethoxy-3a,4,5,6,7,7a-hexahydro-4,7-methano-1H-indene typically involves the reaction of appropriate precursors under specific conditions. One common method involves the alkylation of 3a,4,5,6,7,7a-hexahydro-4,7-methano-1H-indene with ethyl iodide in the presence of a strong base such as sodium hydride . The reaction is carried out in an inert solvent like tetrahydrofuran (THF) under reflux conditions. Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, efficiency, and safety.
Chemical Reactions Analysis
5-Ethoxy-3a,4,5,6,7,7a-hexahydro-4,7-methano-1H-indene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the saturation of double bonds.
Scientific Research Applications
5-Ethoxy-3a,4,5,6,7,7a-hexahydro-4,7-methano-1H-indene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Ethoxy-3a,4,5,6,7,7a-hexahydro-4,7-methano-1H-indene involves its interaction with molecular targets such as enzymes or receptors. The ethoxy group can participate in hydrogen bonding or hydrophobic interactions, influencing the compound’s binding affinity and specificity. The pathways involved may include signal transduction cascades or metabolic processes .
Comparison with Similar Compounds
Similar compounds to 5-Ethoxy-3a,4,5,6,7,7a-hexahydro-4,7-methano-1H-indene include:
3a,4,5,6,7,7a-Hexahydro-4,7-methano-1H-indene: Lacks the ethoxy group, making it less polar and potentially less reactive in certain chemical reactions.
Dicyclopentadiene, 9,10-dihydro: Shares a similar core structure but differs in the degree of hydrogenation and functional groups.
4,7-Methano-1H-indene, 4,5,6,7,8,8-hexachloro-3a,4,7,7a-tetrahydro: Contains multiple chlorine atoms, significantly altering its chemical properties and reactivity.
The uniqueness of this compound lies in its specific functional group arrangement, which imparts distinct chemical and physical properties, making it valuable for targeted applications in research and industry.
Properties
CAS No. |
53018-26-1 |
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Molecular Formula |
C12H18O |
Molecular Weight |
178.27 g/mol |
IUPAC Name |
9-ethoxytricyclo[5.2.1.02,6]dec-3-ene |
InChI |
InChI=1S/C12H18O/c1-2-13-12-7-8-6-11(12)10-5-3-4-9(8)10/h3,5,8-12H,2,4,6-7H2,1H3 |
InChI Key |
MFSOXQKQXQKWST-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1CC2CC1C3C2CC=C3 |
Origin of Product |
United States |
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